Decanoic acid, iron(3+) salt, basic
Description
Decanoic acid, iron(3+) salt, basic (CAS RN: 97434-79-2; alternative formula: C₁₀H₂₀FeO₂) is a coordination compound where iron(III) cations are complexed with decanoate anions (C₁₀H₁₉O₂⁻). This compound is notable for its role in materials science, particularly in synthesizing iron oxide nanocrystals (NCs) with surface modifications. Evidence indicates that decanoic acid chemically binds to iron oxide NCs, forming a core-shell structure with a mean particle size of 7.8 ± 2.0 nm . The synthesis often employs supercritical CO₂ as a reaction medium, yielding uniform NCs with high crystallinity (α-Fe₂O₃ and γ-Fe₂O₃ phases) and self-assembly properties due to the surfactant-like behavior of decanoic acid . Thermogravimetric analysis (TGA) confirms strong chemical bonding between decanoic acid and iron oxide, with weight loss initiating at ~300°C, indicative of thermal stability up to this temperature .
Properties
CAS No. |
97434-79-2 |
|---|---|
Molecular Formula |
C30H57FeO6 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
decanoate;iron(3+) |
InChI |
InChI=1S/3C10H20O2.Fe/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
XUGHSWZPYHDAMD-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, iron(3+) salt, basic typically involves the reaction of decanoic acid with an iron(III) salt, such as iron(III) chloride. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction can be represented as follows:
3C₁₀H₂₀O₂+FeCl₃→Fe(C₁₀H₁₉O₂)₃+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, iron(3+) salt, basic undergoes various types of chemical reactions, including:
Oxidation: The iron(III) center can undergo redox reactions, where it is reduced to iron(II) while oxidizing other species.
Substitution: The decanoate ligands can be replaced by other ligands in coordination chemistry reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form decanoic acid and iron(III) hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligands such as phosphines or amines can be used to replace the decanoate ligands.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Iron(II) salts and oxidized organic products.
Substitution: New coordination compounds with different ligands.
Hydrolysis: Decanoic acid and iron(III) hydroxide.
Scientific Research Applications
Decanoic acid, iron(3+) salt, basic has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Employed in the synthesis of iron-containing nanomaterials.
Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of coatings, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which decanoic acid, iron(3+) salt, basic exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The iron(III) center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. In biological systems, the compound can interact with cellular components, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Key Findings :
- Iron(3+) decanoate excels in nanomaterial synthesis due to its ability to form stable, surface-modified NCs. In contrast, sodium decanoate is water-soluble and widely used in detergents, while zinc decanoate leverages the antimicrobial properties of Zn²⁺ .
- Thermal stability varies significantly: Iron decanoate’s decomposition temperature (~300°C) exceeds that of sodium decanoate, likely due to stronger Fe–O bonds compared to Na–O .
Comparison with Other Iron Carboxylates
Iron carboxylates, such as iron stearate (C₁₈H₃₅O₂) and iron oleate (C₁₈H₃₃O₂), differ in chain length and unsaturation:
Key Findings :
- Shorter-chain decanoate ligands produce smaller NCs (7.8 nm) compared to stearate (C₁₈), highlighting chain-length-dependent size control .
- Unsaturated ligands (e.g., oleate) enable lower-temperature synthesis of magnetite (Fe₃O₄), whereas decanoate favors hematite/maghemite phases .
Comparison with Basic Salts of Carboxylic Acids
Basic salts like basic iron(III) acetate ([Fe₃O(OAc)₆(H₂O)₃]⁺) differ in ligand type and structure:
Key Findings :
- Long-chain decanoate stabilizes colloidal NCs in organic solvents, whereas short-chain acetate forms water-soluble clusters .
- Basic iron(III) acetate’s polynuclear structure enhances catalytic activity, unlike decanoate’s focus on nanomaterials .
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